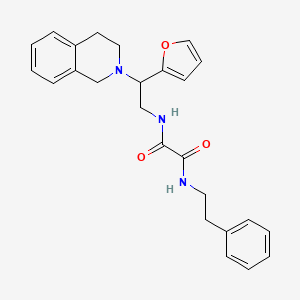

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide

Description

Properties

IUPAC Name |

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3/c29-24(26-14-12-19-7-2-1-3-8-19)25(30)27-17-22(23-11-6-16-31-23)28-15-13-20-9-4-5-10-21(20)18-28/h1-11,16,22H,12-15,17-18H2,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTVWWRZYBKTDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Building Blocks: : The synthesis begins with commercially available 3,4-dihydroisoquinoline and furan-2-yl-ethanol.

Formation of the Intermediate: : An alkylation reaction between 3,4-dihydroisoquinoline and furan-2-yl-ethanol produces the intermediate compound.

Oxalamide Formation: : The intermediate undergoes acylation with oxalyl chloride followed by a substitution reaction with phenethylamine to form N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide.

Industrial Production Methods: In an industrial setting, this synthesis can be scaled up by using continuous flow reactors to ensure precise control over reaction conditions such as temperature and pressure. This method enhances the yield and purity of the final product.

Chemical Reactions Analysis

Oxidation: : The compound can undergo oxidation at the isoquinoline ring to form quinoline derivatives.

Reduction: : Reduction reactions can target the oxalamide group, potentially converting it into a diamine derivative.

Substitution: : The furan ring is prone to electrophilic substitution reactions due to its electron-rich nature.

Oxidation Reagents: : Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction Reagents: : Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution Reagents: : Halogens, alkyl halides, and nitronium ions under acidic conditions.

Quinoline derivatives via oxidation.

Diamine derivatives through reduction.

Halogenated furans from substitution reactions.

Scientific Research Applications

As a ligand in coordination chemistry to form metal complexes.

Used in organic synthesis as an intermediate for synthesizing other complex molecules.

Investigated for its potential as an enzyme inhibitor.

Studied for its antimicrobial properties against various bacterial strains.

Explored for its potential use as a therapeutic agent in neurodegenerative diseases due to its interaction with specific molecular targets in the nervous system.

Applied in the development of novel materials with unique properties for electronic and photonic applications.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the targets, leading to various biological effects.

Molecular Targets and Pathways Involved:Enzymes: : The compound may inhibit key enzymes involved in metabolic pathways, thus altering cellular processes.

Receptors: : It can bind to neurotransmitter receptors, affecting signal transduction in the nervous system.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The target compound belongs to a family of oxalamide derivatives with modifications at the N1 and N2 positions. Below is a comparative analysis with key analogs:

Key Observations:

- The 3-fluorophenyl variant () may exhibit stronger hydrogen-bonding interactions due to fluorine’s electronegativity, which could enhance affinity for targets like adenosine receptors .

- Synthetic Accessibility :

Functional and Pharmacological Implications

- Dihydroisoquinoline Core: This scaffold is prevalent in compounds targeting neurological receptors (e.g., A2A adenosine receptors in ). The rigidity of the dihydroisoquinoline ring may stabilize bioactive conformations .

- Furan vs. Other Heterocycles : The furan-2-yl group in the target compound offers moderate electron-richness, contrasting with thiophene () or indole () analogs. This difference could influence π-π stacking interactions in receptor binding .

- Oxalamide Linker : The oxalamide moiety provides hydrogen-bonding sites, critical for interactions with enzymatic or receptor active sites. Modifications here (e.g., fluorophenyl in ) can fine-tune selectivity .

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-phenethyloxalamide is a complex organic compound belonging to the oxalamide class, characterized by its unique molecular structure that includes a dihydroisoquinoline moiety, a furan ring, and various aromatic groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Molecular Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 434.45 g/mol. The intricate structure allows for multiple interactions with biological targets, which may enhance its pharmacological properties.

Key Structural Features

| Feature | Description |

|---|---|

| Dihydroisoquinoline | Core structure linked to various activities |

| Furan Ring | Potential for hydrogen bonding and π-π interactions |

| Aromatic Groups | Enhance binding affinity and specificity |

The biological activity of this compound likely involves interactions with specific enzymes or receptors. The dihydroisoquinoline moiety may interact with neurotransmitter receptors, while the furan ring could facilitate key hydrogen bonding interactions. The presence of phenethyl and other aromatic substituents may further modulate the compound's binding characteristics.

In Vitro Studies

Preliminary studies have indicated that compounds with similar structures exhibit significant biological activities. For instance, compounds derived from furan derivatives have shown promise as inhibitors for various enzymes involved in inflammatory pathways:

- Inhibition of PI3Kgamma : A study highlighted the effectiveness of furan-based compounds as selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kgamma), which plays a crucial role in inflammatory responses .

In Vivo Studies

While specific in vivo studies on this compound remain limited, related compounds have demonstrated efficacy in animal models. For example, selective PI3Kgamma inhibitors led to reduced leukocyte recruitment in mouse models of acute inflammation .

Case Studies

- Furan Derivatives as Drug Candidates :

- SARS-CoV-2 Inhibitors :

Q & A

Q. Example DoE Table :

| Run | Temp (°C) | Catalyst (mol%) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 40 | 5 | DMF | 32 |

| 2 | 80 | 15 | THF | 48 |

Advanced: What strategies address stereochemical uncertainties in synthesis?

Answer:

- Chiral chromatography : Use Chiralpak columns (e.g., AD-H) with hexane/ethanol to resolve enantiomers.

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed (TD-DFT) spectra.

- Crystallography : Obtain single-crystal X-ray structures to resolve ambiguous NOE (nuclear Overhauser effect) data .

Basic: How to assess compound stability under physiological conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.